N,N-Diethyl-4-phenylthiazol-2-amine
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Overview
Description
N,N-Diethyl-4-phenylthiazol-2-amine is a chemical compound with the molecular formula C13H16N2S. It belongs to the thiazole family, which is known for its diverse biological activities. The compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This structure imparts unique chemical properties and reactivity to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl-4-phenylthiazol-2-amine can be synthesized using various methods. One common approach is the Hantzsch method, which involves the cyclization of appropriate precursors under specific conditions. The synthesis typically involves a three-step reaction that occurs at a faster rate with excellent yields in eco-friendly conditions . The synthesized derivatives are characterized by spectral techniques such as 1H NMR, 13C NMR, FT-IR, and GCMS .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. The use of advanced techniques such as single-crystal X-ray diffraction studies can confirm the formation of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-phenylthiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
N,N-Diethyl-4-phenylthiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other complex molecules.
Industry: This compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-phenylthiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interact with enzymes, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in changes in cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N,4-Diphenylthiazol-2-amine: This compound shares a similar thiazole ring structure and exhibits comparable biological activities.
4-Phenylthiazol-2-amine: Another related compound with a thiazole ring, known for its potential anticancer activity.
Uniqueness
N,N-Diethyl-4-phenylthiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
75654-98-7 |
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Molecular Formula |
C13H16N2S |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
N,N-diethyl-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H16N2S/c1-3-15(4-2)13-14-12(10-16-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
KORHRZLLIUEBSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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